N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a fluorophenyl-substituted imidazole derivative characterized by a cyclopropylmethyl group attached to the fluorophenyl ring and a sulfonamide moiety at the 4-position of the imidazole core. The compound’s structure integrates multiple functional elements:
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-18-8-13(16-10-18)21(19,20)17-9-14(6-7-14)11-2-4-12(15)5-3-11/h2-5,8,10,17H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNRNHICOYTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl intermediate. This intermediate is then reacted with 4-fluorophenyl derivatives under controlled conditions to form the desired compound. Common reagents used in these reactions include organometallic catalysts and sulfonamide precursors. The reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency, reduce waste, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve the desired outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound
Scientific Research Applications
Medicinal Chemistry
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is primarily investigated for its potential therapeutic applications. It has shown promise in:
- Cancer Treatment : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. Its mechanism may involve binding to the active sites of these enzymes, thereby preventing their activity and inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory pathways by interacting with receptors involved in immune responses, potentially leading to new treatments for inflammatory diseases.
The biological effects of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies have shown that it can inhibit enzymes such as cyclooxygenases and lipoxygenases, which are critical in the inflammatory process .
- Receptor Binding : The compound may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
Case Study 1: Anti-Cancer Activity
In a study published in a peer-reviewed journal, the compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for developing anti-cancer therapies .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in vitro, indicating its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Fluorophenyl-Imidazole Derivatives
*Estimated based on empirical formula (C₁₃H₁₅FN₃O₂S).
Key Comparative Insights:
Functional Group Influence: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the nitro group in ’s compound, which is electron-withdrawing but less interactive in biological systems .
Pharmacological Implications: Compared to citalopram derivatives (), which feature a benzonitrile core, the target’s imidazole-sulfonamide scaffold likely exhibits different target selectivity, possibly favoring enzymes like carbonic anhydrase or kinase inhibitors . The morpholinophenyl group in ’s compound suggests PI4KA inhibition, whereas the target’s sulfonamide may interact with divergent enzymatic pockets .
Physicochemical Properties :
- The target’s sulfonamide group improves aqueous solubility relative to the amine in ’s compound, which may ionize at physiological pH, affecting bioavailability .
- The cyclopropane ring’s strain could reduce metabolic degradation compared to linear alkyl chains in analogs .
Research Findings and Methodological Context
- Hydrogen-Bonding Patterns : ’s graph-set analysis suggests that the sulfonamide group may form robust hydrogen-bonding networks, influencing crystal packing and solubility .
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is classified as a small molecule with the following chemical formula: . It features a cyclopropyl group and an imidazole ring, which are critical for its biological interactions. The presence of the fluorophenyl substituent is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 309.34 g/mol |
| Chemical Formula | C17H16FN5 |
| IUPAC Name | 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Its imidazole structure suggests potential interactions with kinases and other regulatory proteins.
Inhibition Studies
Recent studies have reported the compound's inhibitory effects on key enzymes associated with inflammatory responses:
- p38 MAPK : Exhibits IC50 values in the nanomolar range, indicating potent inhibition.
- IKK-2 : Demonstrated IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, highlighting its potential in anti-inflammatory therapies .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antibacterial and antifungal properties. For instance:
- Antibacterial Testing : Compounds based on imidazole have shown effectiveness against multi-drug resistant strains, underscoring their relevance in treating infections .
- Fungal Inhibition : Similar imidazole derivatives have been reported to possess antifungal activity, making them candidates for further development in antifungal therapies .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vivo studies demonstrated significant reductions in inflammatory markers such as TNFα and IL-6 in models of induced inflammation. The mechanism appears to involve the inhibition of cytokine release and modulation of immune cell activity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study on a related imidazole derivative showed promising results in reducing joint inflammation in animal models of arthritis, suggesting that this compound may have similar effects.
- Case Study 2 : Clinical trials involving imidazole compounds demonstrated their efficacy in managing chronic inflammatory diseases, paving the way for further exploration of this specific derivative.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing the imidazole-4-sulfonamide core in this compound?
- The sulfonamide group can be introduced via nucleophilic substitution between 1-methyl-1H-imidazole-4-sulfonyl chloride and a cyclopropane-containing amine. Key steps include:
- Sulfonylation under inert atmosphere with controlled temperature (0–5°C) to minimize hydrolysis .
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the imidazole ring and cyclopropane geometry. For example, cyclopropane protons typically appear as multiplets near δ 0.8–1.5 ppm .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., cyclopropane ring puckering) .
- HRMS (ESI+) : Verify molecular ion peaks and isotopic patterns for chlorine/fluorine atoms .
Q. How does the fluorophenyl group influence the compound’s physicochemical properties?
- The 4-fluorophenyl group enhances lipophilicity (logP) compared to non-halogenated analogs, as shown in QSAR studies of similar sulfonamides .
- Fluorine’s electron-withdrawing effect stabilizes the cyclopropane ring against ring-opening reactions under acidic conditions .
Advanced Research Questions
Q. How can conflicting bioactivity data for structurally similar imidazole sulfonamides be resolved?
- Case Example : A compound with a methylsulfinyl group (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide) showed variable kinase inhibition in different assays .
- Methodology :
- Validate assay conditions (e.g., ATP concentration, pH) to rule out false positives .
- Use molecular docking to compare binding modes with/without stereochemical variations (e.g., sulfoxide configuration) .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Problem : Sulfonamide hydrolysis in vivo can reduce bioavailability.
- Solutions :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the imidazole ring to destabilize the transition state of hydrolysis .
- Replace the cyclopropane with a spirocyclic system to sterically shield the sulfonamide group, as seen in analogs like PF-06683324 .
Q. How can computational methods guide the design of derivatives targeting specific enzymes?
- Step 1 : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for hydrogen bonding (e.g., sulfonamide oxygen as a H-bond acceptor) .
- Step 2 : Use molecular dynamics simulations to predict binding kinetics in enzymes like carbonic anhydrase IX, a common target for fluorinated sulfonamides .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for fluorophenylimidazole sulfonamides while others do not?
- Hypothesis : Discrepancies arise from variations in substituent positioning . For example:
- 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole showed low cytotoxicity due to steric hindrance at the 4,5 positions .
- 1-Methyl-1H-imidazole-4-sulfonamides with flexible side chains (e.g., cyclopropylmethyl) exhibit higher membrane permeability and thus cytotoxicity .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 1-Methyl-1H-imidazole-4-sulfonyl chloride | Sulfonamide precursor | |
| 1-(4-Fluorophenyl)cyclopropanemethylamine | Cyclopropane-containing amine |
Table 2 : Comparison of Biological Activities in Related Compounds
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Cyazofamid (imidazole sulfonamide) | Mitochondrial complex III | 0.8 | |
| PF-06683324 (trifluoromethyl analog) | mGluR5 | 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
